molecular formula C10H12N4 B14001729 4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile CAS No. 55114-33-5

4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile

Cat. No.: B14001729
CAS No.: 55114-33-5
M. Wt: 188.23 g/mol
InChI Key: DKAOZMRNFGFHCQ-UHFFFAOYSA-N
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Description

PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- is a heterocyclic compound that belongs to the class of pyrimidoazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrimidine and azepine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in the presence of a base such as ethanol . This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired pyrimidoazepine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the pyrimidoazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms onto the pyrimidoazepine ring.

Scientific Research Applications

PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PYRIMIDO[1,2-A]AZEPINE-3-CARBONITRILE,4,6,7,8,9,10-HEXAHYDRO-4-IMINO- stands out due to its unique combination of a pyrimidine and azepine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

55114-33-5

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile

InChI

InChI=1S/C10H12N4/c11-6-8-7-13-9-4-2-1-3-5-14(9)10(8)12/h7,12H,1-5H2

InChI Key

DKAOZMRNFGFHCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC=C(C(=N)N2CC1)C#N

Origin of Product

United States

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